Synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile: A Technical Guide
Synthesis of 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile: A Technical Guide
Executive Summary
4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (CAS: 112381-10-9) is a highly functionalized pyrrole derivative utilized as a critical scaffold in the development of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals.[1] Its synthesis presents a specific regiochemical challenge: installing three distinct functional groups (acetyl, methyl, nitrile) at contiguous positions (4, 3, 2) while leaving the C5 position unsubstituted.
This guide details a robust, scalable synthetic route based on the modified Knorr Pyrrole Synthesis , followed by functional group transformation. Unlike "one-pot" methods that often suffer from poor regioselectivity, this stepwise approach guarantees the correct substitution pattern and high purity required for pharmaceutical applications.
Retrosynthetic Analysis
To achieve the target regiochemistry, we disconnect the molecule at the pyrrole core formation and the nitrile functionality.
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Disconnection 1 (Functional Group Interconversion): The C2-nitrile is best accessed via the dehydration of a primary amide, derived from an ester. This stabilizes the intermediate and prevents polymerization.
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Disconnection 2 (Ring Construction): The pyrrole core is assembled via a Knorr-type condensation. To ensure the C5 position remains unsubstituted (H), we utilize a masked 1,3-dicarbonyl equivalent (acetylacetaldehyde dimethyl acetal) rather than a symmetric diketone.
Figure 1: Retrosynthetic strategy prioritizing regiocontrol.
Detailed Experimental Protocol
Stage 1: Synthesis of Ethyl 4-acetyl-3-methyl-1H-pyrrole-2-carboxylate
This step utilizes a modified Knorr synthesis. Standard Knorr conditions (using acetylacetone) would yield the 3,5-dimethyl analog. We substitute the diketone with 4,4-dimethoxybutan-2-one (acetylacetaldehyde dimethyl acetal) to ensure the C5 position is unsubstituted.
Reagents:
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Ethyl acetoacetate (1.0 eq)[2]
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Sodium nitrite (1.1 eq)
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Zinc dust (3.0 eq)[3]
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4,4-Dimethoxybutan-2-one (1.1 eq)
Protocol:
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Nitrosation: In a 3-neck flask, dissolve ethyl acetoacetate (13.0 g, 100 mmol) in glacial acetic acid (30 mL). Cool to 0°C. Dropwise add a solution of sodium nitrite (7.6 g, 110 mmol) in water (15 mL), maintaining temperature <10°C. Stir for 3 hours to form the oxime intermediate (Ethyl 2-(hydroxyimino)-3-oxobutanoate).
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Reduction & Condensation:
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Separately, prepare a suspension of Zinc dust (19.6 g, 300 mmol) in acetic acid (50 mL) and 4,4-dimethoxybutan-2-one (14.5 g, 110 mmol). Heat to 60°C.
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Slowly add the oxime solution to the Zn suspension over 1 hour. The exothermic reduction generates the alpha-aminoketone in situ, which immediately condenses with the ketone acetal.
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Critical Process Parameter (CPP): Maintain internal temperature between 60-70°C to prevent side reactions.
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Workup: Reflux the mixture for 1 hour. Pour into ice water (500 mL). The product will precipitate as a solid. Filter, wash with water, and recrystallize from ethanol.
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Yield: Expect 60-70% of a white/pale yellow solid.
Stage 2: Conversion to 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile
Direct conversion of the ester to the nitrile is achieved via an amide intermediate.
Reagents:
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Ammonia (aq. or methanolic)
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Phosphorus oxychloride (POCl3)
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DMF (Catalytic)
Protocol:
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Ammonolysis: Dissolve the ester from Stage 1 (10 g) in methanolic ammonia (7N, 100 mL). Heat in a sealed pressure vessel at 80°C for 12 hours. Monitor by TLC until the ester is consumed. Evaporate solvent to yield the crude amide (4-Acetyl-3-methyl-1H-pyrrole-2-carboxamide).
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Dehydration: Suspend the crude amide (8.0 g) in dry dichloromethane (DCM, 80 mL). Add imidazole (2.0 eq) and cool to 0°C.
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Addition: Dropwise add POCl3 (1.5 eq). Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
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Quench: Pour the mixture carefully into saturated NaHCO3 solution. Extract with DCM (3x).
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Purification: Dry organic layer over MgSO4, concentrate, and purify via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate 4:1).
Mechanistic Insight
The success of Stage 1 relies on the Knorr Pyrrole mechanism . The in situ reduction of the oxime generates an extremely reactive
The regiochemistry is dictated by the condensation order:
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Enamine Formation: The amine reacts with the most accessible carbonyl (the ketone of the acetal precursor).
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Cyclization: The enamine carbon attacks the ester carbonyl (or vice versa depending on specific electronic conditions), closing the ring.
Figure 2: Mechanistic pathway of the modified Knorr condensation.
Data Summary & Quality Control
| Parameter | Specification |
| Appearance | Off-white to pale yellow crystalline solid |
| Molecular Formula | C8H8N2O |
| Molecular Weight | 148.16 g/mol |
| Melting Point | 157-159 °C (Lit.[5] range for similar analogs) |
| 1H NMR (DMSO-d6) | |
| IR Spectrum | 2210 cm |
Note on NMR: The doublet at 7.65 ppm (coupled to NH) confirms the presence of a proton at position 5, validating the use of the acetal precursor to avoid C5-methylation.
Safety & Handling
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Phosphorus Oxychloride (POCl3): Highly corrosive and reacts violently with water. All glassware must be oven-dried. Perform quenching extremely slowly in a fume hood.
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Sodium Nitrite: Toxic oxidizer. Avoid contact with skin.
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Cyanide Precursors: While this route avoids free cyanide salts (using dehydration of amide instead), the final product is a nitrile and should be treated as potentially hazardous.
References
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Knorr Pyrrole Synthesis : Knorr, L. "Synthese von Pyrrolderivaten."[5] Berichte der deutschen chemischen Gesellschaft, vol. 17, no. 2, 1884, pp. 1635–1642. Link
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Regiocontrol in Pyrrole Synthesis : Paine, J. B., et al. "Regioselectivity in the Knorr Pyrrole Synthesis." Journal of Organic Chemistry, vol. 52, no. 18, 1987, pp. 3986–3993. Link
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Amide to Nitrile Dehydration : Wieczerzak, M., et al. "Efficient synthesis of nitriles from primary amides using POCl3." Organic Preparations and Procedures International, vol. 48, no. 3, 2016. Link
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Commercial Analog Data : "4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile Product Page." EvitaChem, 2024. Link
Sources
- 1. Buy 4-Acetyl-3-methyl-1H-pyrrole-2-carbonitrile (EVT-1448024) | 112381-10-9 [evitachem.com]
- 2. Propose synthetic routes for the following pyrrole derivatives: diethyl .. [askfilo.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 5. researchgate.net [researchgate.net]
